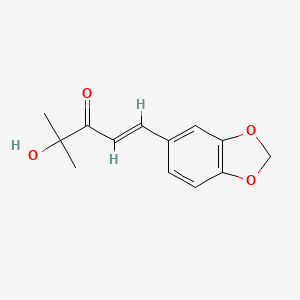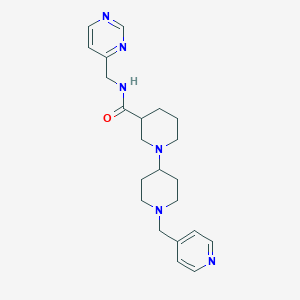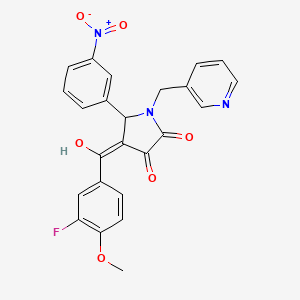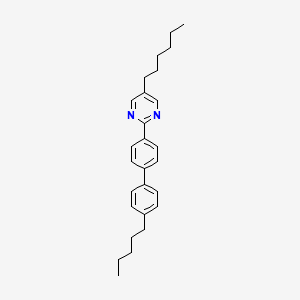
1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one, also known as piperonyl butoxide (PBO), is a widely used organic compound in the field of biochemistry and pharmacology. It is a colorless to yellowish liquid with a distinctive odor, and it is soluble in most organic solvents. PBO is commonly used as a synergist in insecticides, where it enhances the effectiveness of the active ingredient by inhibiting the breakdown of the insecticide by the insect's metabolic enzymes.
作用機序
The mechanism of action of PBO involves the inhibition of cytochrome P450 enzymes in insects, which are responsible for the detoxification and breakdown of insecticides. PBO binds to the active site of cytochrome P450 enzymes, preventing the insect from metabolizing the insecticide and allowing it to accumulate to toxic levels. This results in increased toxicity and faster knockdown of insects.
Biochemical and Physiological Effects
PBO has been shown to have low toxicity to mammals and birds, and it is rapidly metabolized and excreted from the body. However, studies have shown that PBO can have toxic effects on aquatic organisms, particularly fish, at high concentrations. PBO has also been shown to have endocrine-disrupting effects in some species, although the significance of these effects on human health is still unclear.
実験室実験の利点と制限
PBO is a valuable tool in the study of insecticide resistance and the development of new insecticides. Its synergistic effects with pyrethroids allow for the development of more effective insecticides, while its low toxicity to mammals and birds make it a safer alternative to other synergists. However, the use of PBO in lab experiments can be limited by its potential toxic effects on aquatic organisms and its endocrine-disrupting effects.
将来の方向性
There are several potential future directions for research on PBO. One area of interest is the development of new synergists that are more effective and safer than PBO. Another area of interest is the study of PBO's endocrine-disrupting effects and their potential impact on human health. Additionally, there is a need for further research on the environmental effects of PBO, particularly on aquatic organisms. Finally, the development of new methods for synthesizing PBO could lead to more efficient and cost-effective production of this important compound.
合成法
PBO is synthesized through a multi-step process, starting from safrole, which is a natural organic compound found in the essential oil of sassafras and other plants. The first step involves the oxidation of safrole to form 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-oneic acid, which is then esterified with methanol to form methyl 1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-1-penten-3-one ketone. The final step involves the reaction of methyl this compound ketone with hydrogen peroxide in the presence of a catalyst to form PBO.
科学的研究の応用
PBO has been extensively studied for its synergistic effects in insecticides, particularly in combination with pyrethroids, which are a class of synthetic insecticides derived from chrysanthemum flowers. PBO enhances the effectiveness of pyrethroids by inhibiting the activity of cytochrome P450 enzymes in insects, which are responsible for the breakdown of pyrethroids. This results in increased toxicity and faster knockdown of insects, making PBO a valuable tool in pest control.
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2,15)12(14)6-4-9-3-5-10-11(7-9)17-8-16-10/h3-7,15H,8H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZZGRDHJNKKSR-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5321780.png)
![N-[2-(mesityloxy)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5321781.png)
![(2S)-1-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-1-oxopentan-2-amine](/img/structure/B5321795.png)

![N-{2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5321818.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)

![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)

![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)

![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)